3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C17H21NO4. This compound features a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous bioactive natural products and drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and involves the use of a chiral tertiary amine as the catalyst. The reaction conditions are mild, metal-free, and operationally simple, providing the desired product in good yields with excellent enantioselectivity .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same organocatalytic formal [4 + 2] cycloaddition reaction. The method is amenable to large-scale preparation, facilitating relevant drug discovery and pharmaceutical activities .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a bicyclo[2.2.1]heptane scaffold.
Sordarins: Bioactive natural products containing the bicyclo[2.2.1]heptane structure.
Bornanesultam: A well-known chiral auxiliary used in asymmetric synthesis.
Uniqueness
3-[(2-Methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and the combination of the bicyclo[2.2.1]heptane scaffold with the methoxy and methylphenyl carbamoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
3-[(2-methoxy-5-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-9-3-6-13(22-2)12(7-9)18-16(19)14-10-4-5-11(8-10)15(14)17(20)21/h3,6-7,10-11,14-15H,4-5,8H2,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUZCEVFACJLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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